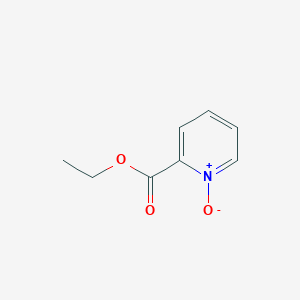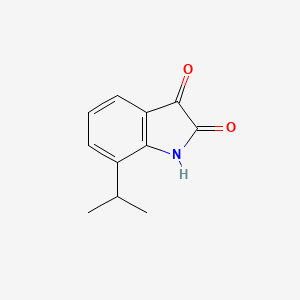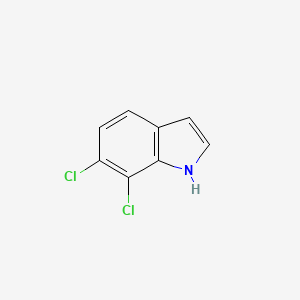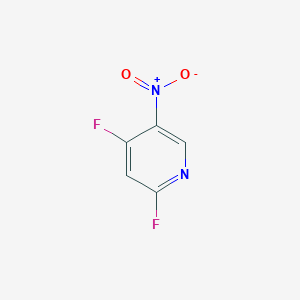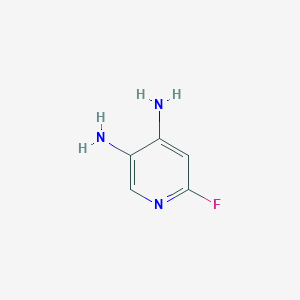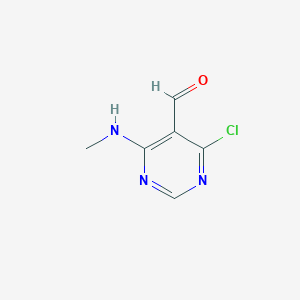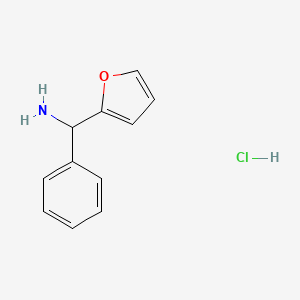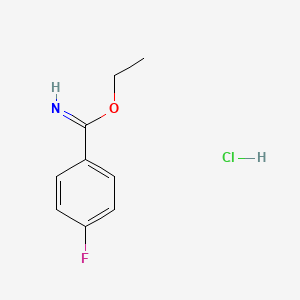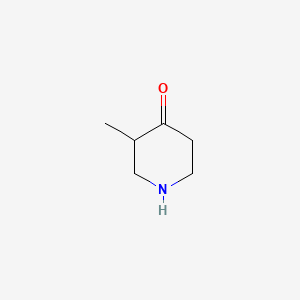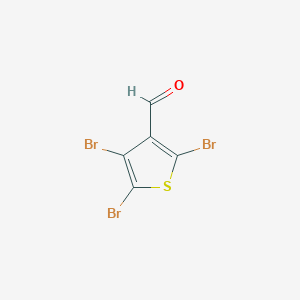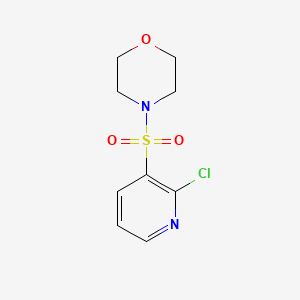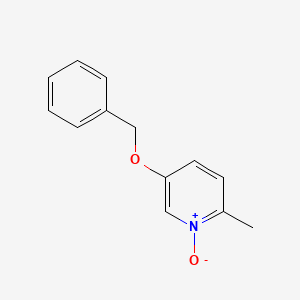
5-苄氧基-2-甲基吡啶 1-氧化物
概述
描述
5-Benzyloxy-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-2-methylpyridine 1-oxide consists of a pyridine ring with a benzyloxy group attached to the 5th carbon and a methyl group attached to the 2nd carbon . The 1st nitrogen in the pyridine ring is oxidized .科学研究应用
合成和生物学特性
- 环磷酸三酯衍生物:Hunston 等人(1984 年)的研究探索了 2'-脱氧-5'-O-1",3",2"-二氧杂磷杂环己-2" -尿苷 2"-氧化物的衍生物,包括具有苄氧基的化合物。评价了这些化合物对白血病细胞的抑制作用,展示了潜在的药用应用 (Hunston 等人,1984 年).
化学和反应性
- 醇的苄基化:Poon 和 Dudley(2006 年)描述了使用稳定的中性有机盐 2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐将醇转化为苄基醚。这证明了该化合物在有机合成中的用途 (Poon 和 Dudley,2006 年).
抗癌活性
- 苯并[6,7]氧杂环庚并[3,2-b]吡啶衍生物:Thongaram 等人(2020 年)报道了一项涉及 3-羟基-2-甲基吡啶 1-氧化物的反应,该反应产生了对人结直肠癌细胞具有活性的化合物。这突出了此类化合物在抗癌药物开发中的作用 (Thongaram 等人,2020 年).
新型化合物合成
- 吡啶衍生物合成:Jovanovic 等人(1986 年)报道了 10-苯基吡啶并[3,2-b][1,4]苯并噻嗪 5-氧化物的合成和结构分析,该化合物是从相关化合物的氧化中获得的。这项研究有助于更广泛地了解吡啶衍生物在化学合成中的作用 (Jovanovic 等人,1986 年).
药用应用
- FLAP 抑制剂开发:Stock 等人(2011 年)探索了具有吡啶部分的化合物,如 5-甲基吡啶-2-基甲氧基,作为 FLAP 抑制剂的潜力,这与哮喘治疗有关 (Stock 等人,2011 年).
亲电反应
- 亲电反应研究:Smirnov 等人(1974 年)研究了 5-苄基-3-羟基吡啶 1-氧化物的亲电反应,揭示了由于插入 N-氧化物基团而导致氨基甲基化和碘化的反应性增加。这项研究对于理解此类化合物在有机化学中的反应性非常重要 (Smirnov 等人,1974 年).
属性
IUPAC Name |
2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMNGYRVLBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496280 | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-2-methylpyridine 1-oxide | |
CAS RN |
59781-09-8 | |
| Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

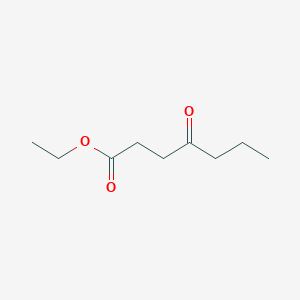
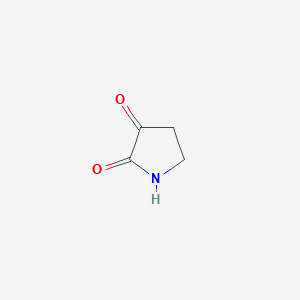
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
